
ss-GalNAc-PEG4-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ss-GalNAc-PEG4-Azide: is a functionalized asialoglycoprotein receptor ligand designed for lysosomal targeting chimera research and development. It incorporates a single asialoglycoprotein receptor ligand with a PEG4 linker and an azide group, making it ready for conjugation. This compound is used as a building block for multivalent compounds to enhance asialoglycoprotein receptor binding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of ss-GalNAc-PEG4-Azide involves the incorporation of a PEG4 linker and an azide group into the asialoglycoprotein receptor ligand. The specific reaction conditions and solvents used can vary, but typically involve the use of suitable solvents and reagents to achieve the desired functionalization .
Industrial Production Methods: : Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: : ss-GalNAc-PEG4-Azide can undergo various chemical reactions, including nucleophilic substitution reactions, where the azide group acts as a nucleophile. It can also participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include alkyne-functionalized compounds for click chemistry, reducing agents for azide reduction, and other nucleophiles for substitution reactions. Typical conditions involve mild temperatures and suitable solvents to facilitate the reactions .
Major Products: : The major products formed from reactions involving this compound include triazoles from click chemistry reactions and amines from azide reduction reactions .
Applications De Recherche Scientifique
Chemistry: : ss-GalNAc-PEG4-Azide is used as a building block for the synthesis of multivalent compounds, enhancing asialoglycoprotein receptor binding. It is also employed in click chemistry for the formation of triazoles .
Biology: : In biological research, this compound is used for lysosomal targeting chimera research. It facilitates the delivery of cargo, such as RNA or Cas9 complexes, to hepatocytes in a cell-specific manner .
Medicine: : The compound is used in the development of targeted drug delivery systems, particularly for liver-specific therapies. It can be conjugated with therapeutic agents to enhance their delivery and efficacy .
Industry: : this compound is used in the production of diagnostic tools and imaging agents. It can be labeled with dyes for tissue imaging and other diagnostic applications .
Mécanisme D'action
ss-GalNAc-PEG4-Azide exerts its effects by binding to the asialoglycoprotein receptor on hepatocytes. Upon binding, the conjugates are efficiently internalized via asialoglycoprotein receptor-mediated endocytosis. This mechanism allows for the targeted delivery of therapeutic agents or other cargo to specific cells, enhancing their efficacy and reducing off-target effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds similar to ss-GalNAc-PEG4-Azide include other asialoglycoprotein receptor ligands with different linkers and functional groups, such as β-GalNAc-PEG4-Azide .
Uniqueness: : this compound is unique due to its specific combination of a PEG4 linker and an azide group, which allows for versatile conjugation and enhanced receptor binding. This makes it particularly useful for targeted delivery applications and lysosomal targeting chimera research .
Propriétés
Formule moléculaire |
C16H30N4O9 |
|---|---|
Poids moléculaire |
422.43 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5R,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H30N4O9/c1-11(22)19-13-15(24)14(23)12(10-21)29-16(13)28-9-8-27-7-6-26-5-4-25-3-2-18-20-17/h12-16,21,23-24H,2-10H2,1H3,(H,19,22)/t12-,13-,14+,15-,16-/m1/s1 |
Clé InChI |
DWQAFMMYPUXSPI-IBEHDNSVSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCOCCOCCOCCN=[N+]=[N-])CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCCOCCOCCOCCN=[N+]=[N-])CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


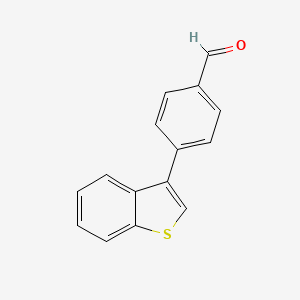
![3-Tert-butyl-5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14004619.png)
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
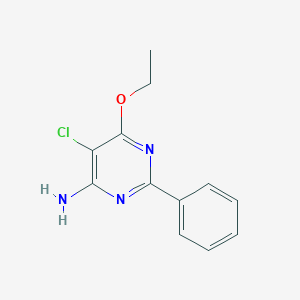
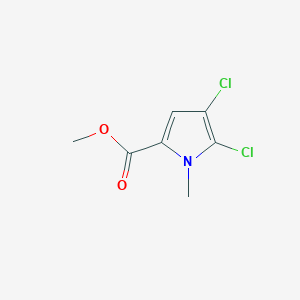
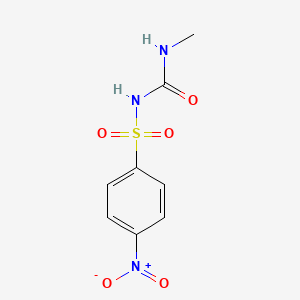
![8-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14004644.png)
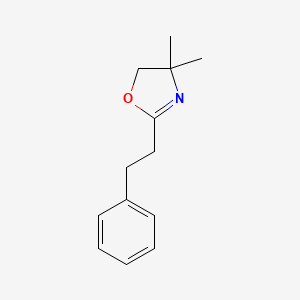
![3-[3-(Dimethylamino)propyl]-1,1-dimethyl-3-phenylpiperidin-1-ium iodide](/img/structure/B14004648.png)

![4-Methoxy-3-[2-(4-methoxypyridin-3-yl)ethyl]pyridine](/img/structure/B14004659.png)
![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,5-dimethoxy-aniline](/img/structure/B14004675.png)
![2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B14004676.png)
![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
